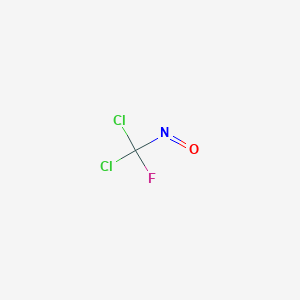
Methane, dichlorofluoronitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, dichlorofluoronitroso- (CF2ClNO) is a synthetic compound that has been used in scientific research for several decades. It is a highly reactive molecule that has been used as a tool for studying various biochemical and physiological processes. The compound is synthesized through a complex process that involves several steps.
Wirkmechanismus
Methane, dichlorofluoronitroso- is a highly reactive molecule that can react with a variety of functional groups in proteins. It can react with thiol groups in cysteine residues, amino groups in lysine residues, and imidazole groups in histidine residues. The reaction of Methane, dichlorofluoronitroso- with these functional groups can lead to the formation of adducts, which can alter the structure and function of proteins.
Biochemische Und Physiologische Effekte
Methane, dichlorofluoronitroso- has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, receptors, and ion channels. It can also induce protein modifications, such as nitrosylation and oxidation. Methane, dichlorofluoronitroso- has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methane, dichlorofluoronitroso- has several advantages for use in lab experiments. It is a highly reactive molecule that can react with a variety of functional groups in proteins. It is also a stable compound that can be stored for long periods of time. However, Methane, dichlorofluoronitroso- has some limitations. It is a toxic compound that can be harmful to humans and animals. It is also a volatile compound that can be difficult to handle.
Zukünftige Richtungen
There are several future directions for the use of Methane, dichlorofluoronitroso- in scientific research. One direction is the use of Methane, dichlorofluoronitroso- as a tool for studying protein-protein interactions. Methane, dichlorofluoronitroso- can be used to selectively modify specific amino acid residues in proteins, which can be used to study protein-protein interactions. Another direction is the use of Methane, dichlorofluoronitroso- in the development of new drugs. Methane, dichlorofluoronitroso- has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, methane, dichlorofluoronitroso- (Methane, dichlorofluoronitroso-) is a synthetic compound that has been used in scientific research for several decades. It is a highly reactive molecule that has been used as a tool for studying various biochemical and physiological processes. Methane, dichlorofluoronitroso- has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of Methane, dichlorofluoronitroso- in scientific research, including the study of protein-protein interactions and the development of new drugs.
Synthesemethoden
The synthesis of Methane, dichlorofluoronitroso- is a complex process that involves several steps. The first step is the synthesis of dichlorofluoromethane (CF2Cl2) through the reaction of chloroform (CHCl3) and hydrogen fluoride (HF). The second step involves the reaction of CF2Cl2 with nitrous oxide (N2O) to form Methane, dichlorofluoronitroso-. The reaction is carried out under high pressure and temperature conditions.
Wissenschaftliche Forschungsanwendungen
Methane, dichlorofluoronitroso- has been used in scientific research as a tool for studying various biochemical and physiological processes. It has been used to study the mechanism of action of enzymes, receptors, and ion channels. Methane, dichlorofluoronitroso- is also used as a probe to study the structure and function of proteins.
Eigenschaften
CAS-Nummer |
1495-28-9 |
|---|---|
Produktname |
Methane, dichlorofluoronitroso- |
Molekularformel |
CCl2FNO |
Molekulargewicht |
131.92 g/mol |
IUPAC-Name |
dichloro-fluoro-nitrosomethane |
InChI |
InChI=1S/CCl2FNO/c2-1(3,4)5-6 |
InChI-Schlüssel |
LRVFUYBONDNIOA-UHFFFAOYSA-N |
SMILES |
C(N=O)(F)(Cl)Cl |
Kanonische SMILES |
C(N=O)(F)(Cl)Cl |
Andere CAS-Nummern |
1495-28-9 |
Synonyme |
Dichlorofluoronitrosomethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)





